Benzaldehyde oxime hydrochloride Benzaldehyde oxime hydrochloride
Brand Name: Vulcanchem
CAS No.: 39627-83-3
VCID: VC16021357
InChI: InChI=1S/C7H7NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-6,9H;1H/b8-6+;
SMILES:
Molecular Formula: C7H8ClNO
Molecular Weight: 157.60 g/mol

Benzaldehyde oxime hydrochloride

CAS No.: 39627-83-3

Cat. No.: VC16021357

Molecular Formula: C7H8ClNO

Molecular Weight: 157.60 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde oxime hydrochloride - 39627-83-3

Specification

CAS No. 39627-83-3
Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
IUPAC Name (NE)-N-benzylidenehydroxylamine;hydrochloride
Standard InChI InChI=1S/C7H7NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-6,9H;1H/b8-6+;
Standard InChI Key YGACRGYSWIXMHX-WVLIHFOGSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=N/O.Cl
Canonical SMILES C1=CC=C(C=C1)C=NO.Cl

Introduction

Structural and Chemical Identity of Benzaldehyde Oxime

Benzaldehyde oxime is an organic compound characterized by the condensation of benzaldehyde and hydroxylamine. The reaction typically employs hydroxylamine hydrochloride as the source of the hydroxylamine group, with the hydrochloride acting as a reagent rather than a component of the final product . The compound exists as two geometric isomers: the Z-isomer (syn) and the E-isomer (anti), with melting points of 33°C and 133°C, respectively .

Synthesis Pathways

The conventional synthesis involves reacting benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in methanol or ethanol. This method yields an 82% Z-isomer and 9% E-isomer at room temperature . A microwave-assisted approach optimizes this process, achieving a 90.1% conversion rate for benzaldehyde oxime in just 5 minutes under 90°C and 300W conditions .

Table 1: Comparative Synthesis Methods for Benzaldehyde Oxime

MethodConditionsConversion RateIsomer Ratio (Z:E)
Conventional Methanol, room temperature, 24h91%82:9
Microwave Ethanol, 90°C, 300W, 5min90.1%Not reported
NH₂OH·HCl/H₂C₂O₄ Acetonitrile, reflux, 60min95%Not reported

The use of oxalic acid (H₂C₂O₄) with NH₂OH·HCl in acetonitrile further enhances yield to 95%, demonstrating the versatility of hydroxylamine hydrochloride in facilitating oximation .

Reaction Mechanisms and Derivative Formation

Beckmann Rearrangement

Benzaldehyde oxime undergoes Beckmann rearrangement in the presence of nickel salts or BODIPY photocatalysts to form benzamide, a reaction critical in amide synthesis . This transformation highlights the oxime’s role as a precursor for nitrogen-containing compounds.

Dehydration to Benzonitrile

Dehydration of benzaldehyde oxime using agents like PCl₅ yields benzonitrile, a valuable nitrile intermediate in pharmaceuticals and agrochemicals . The reaction proceeds via the elimination of water, with the hydrochloride byproduct often neutralized during workup.

Halogenation Reactions

Treatment with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) replaces the oxime’s α-hydrogen with chlorine, producing benzohydroximoyl chloride . This intermediate is pivotal in synthesizing chloro-oximes, which exhibit enhanced biological activity .

Microwave-Assisted Synthesis Innovations

A 2020 patent (CN111978203A) details a microwave synthesis method for substituted benzaldehyde oximes, emphasizing the efficiency of NH₂OH·HCl in ethanol under controlled conditions . For example:

  • Ortho-methylbenzaldehyde oxime: 88.5% conversion at 90°C/300W .

  • Ortho-methoxybenzaldehyde oxime: 68.9% conversion under identical conditions .

This method reduces reaction times from hours to minutes, aligning with green chemistry principles by minimizing solvent use and energy consumption.

Biological and Industrial Applications

Agrochemical Development

Characterization and Analytical Data

Spectroscopic Identification

Substituted benzaldehyde oximes are characterized by distinct ¹H NMR signals:

  • 4-Chlorobenzaldehyde oxime: δ 7.45–7.63 (aromatic protons), δ 8.16 (oxime proton) .

  • 2-Nitrobenzaldehyde oxime: δ 7.64–8.41 (aromatic and oxime protons) .

Table 2: Selected NMR Data for Benzaldehyde Oxime Derivatives

Compound¹H NMR (δ, ppm)
4-Bromobenzaldehyde oxime 7.46 (q, 2H), 7.54 (q, 2H), 7.83 (s, 1H)
4-Nitrobenzaldehyde oxime 7.76–7.78 (q, 2H), 8.22 (s, 1H), 8.25–8.28 (q, 2H)

Thermal Stability

The E-isomer’s higher melting point (133°C) compared to the Z-isomer (33°C) underscores its thermal stability, a factor critical in storage and handling .

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